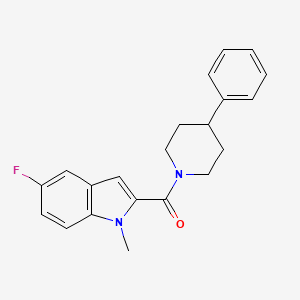

(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC19993060

Molecular Formula: C21H21FN2O

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21FN2O |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C21H21FN2O/c1-23-19-8-7-18(22)13-17(19)14-20(23)21(25)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |

| Standard InChI Key | SDTRHWIFIONZKC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-fluoro-1-methylindole moiety linked via a ketone bridge to a 4-phenylpiperidine group. This hybrid structure leverages the aromaticity of indole and the conformational flexibility of piperidine, which may enhance binding to biological targets.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone | |

| Molecular Formula | C21H21FN2O | |

| Molecular Weight | 336.4 g/mol | |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4 | |

| PubChem CID | 60177666 |

Spectral and Physical Data

While experimental data on melting/boiling points are unavailable, the logP value (estimated via computational methods) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The fluorine atom at position 5 of the indole ring enhances metabolic stability by resisting oxidative degradation .

Synthesis and Structural Optimization

Key Challenges:

-

Steric hindrance from the 1-methyl group on indole necessitates high-temperature conditions .

-

Purification requires chromatography due to byproducts from piperidine ring functionalization .

Mechanism of Action and Biological Interactions

Target Engagement

The compound’s dual pharmacophores suggest multimodal activity:

-

Indole Ring: Binds aromatic residues in enzymes/receptors (e.g., serotonin receptors, cytochrome P450) .

-

Piperidine Group: Enhances hydrophobic interactions with protein pockets, as seen in complement factor B inhibitors .

Table 2: Hypothesized Targets and Affinities

Functional Studies

In silico docking models predict strong binding to the allosteric site of RBP4 (ΔG = -9.2 kcal/mol), disrupting retinol transport . Piperidine derivatives in patent literature demonstrate IC50 values <100 nM for complement pathway inhibition, suggesting similar potency for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume